REACTION_CXSMILES
|
[C:1]1([C:7]2([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:11]([CH2:12][NH:13][CH:14]([CH3:16])[CH3:15])[CH2:10][O:9][C:8]2=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+]>C(CC(C)(C)C)(C)C>[C:18]1([C:7]2([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:11]([CH2:10][OH:9])[CH2:12][N:13]([CH:14]([CH3:15])[CH3:16])[C:8]2=[O:17])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2|
|
Name
|
4,5-dihydro-3,3-diphenyl-4-isopropylaminomethylfuran-2-(3H)one
|
Quantity
|
0.17 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C(OCC1CNC(C)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 6.5 hours an additional 0.25 g
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid was recrystallized from toluene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(C(N(CC1CO)C(C)C)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |